molecular formula C14H15NO2 B14123646 3-(3-Methoxyphenoxy)-4-methylaniline

3-(3-Methoxyphenoxy)-4-methylaniline

Cat. No.: B14123646
M. Wt: 229.27 g/mol
InChI Key: JDDGIVGFLPLWIQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-4-methylaniline is an organic compound that features a methoxy group and a phenoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-4-methylaniline typically involves the reaction of 3-methoxyphenol with 4-methylaniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methoxyphenoxy)-4-methylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenoxy)-4-methylaniline is unique due to the presence of both the methoxyphenoxy and methyl groups attached to the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(3-methoxyphenoxy)-4-methylaniline

InChI

InChI=1S/C14H15NO2/c1-10-6-7-11(15)8-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3

InChI Key

JDDGIVGFLPLWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=CC(=C2)OC

Origin of Product

United States

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